molecular formula C12H10BrNO3 B1466299 Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS No. 1228689-61-9

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Cat. No.: B1466299
CAS No.: 1228689-61-9
M. Wt: 296.12 g/mol
InChI Key: YVWJQDKQALEQHO-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWJQDKQALEQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-(4-bromo-benzoyl)-3-oxo-butyric acid methyl ester (11 g, 39 mmol) in acetic acid (50 mL) was added hydroxylamine hydrochloride (2.66 g, 39 mmol), and the reaction was stirred at 115° C. for 1 hour. After cooling, aqueous workup provided the title compound, which was used directly in the hydrolysis step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-(4-bromo-benzoyl)-3-oxo-butyric acid methyl ester (11 g, 39 mmol) in acetic acid (50 mL) was added hydroxylamine hydrochloride (2.66 g, 39 mmol), and the reaction was stirred at 115° C. for 1 hours. After cooling, saturated aqueous NaHCO3 was added to the mixture to adjust to pH 8. The solution was extracted with EtOAc, and the combined organic layers were washed with brine, dried, filtered, and concentrated to give the title compound.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(4-Bromo-benzoyl)-3-[(E)-methylimino]-butyric acid methyl ester (23.81 g, 76.6 mmol) and hydroxylamine hydrochloride (5.32 g, 76.6 mmol) were combined in acetic acid (400 mL) and stirred at 60° C. overnight. After cooling to room temperature, the mixture was concentrated to dryness, and then concentrated twice from toluene (200 mL) to remove residual acetic acid. The residue was partitioned between EtOAc and H2O, and the organic layer was separated and washed twice with H2O. The combined aqueous layers were back-extracted with EtOAc, and the combined organic layers were concentrated. The crude material was filtered through a plug of silica gel, and the filtrate was concentrated to give the title compound.
Quantity
23.81 g
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 5
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Reactant of Route 6
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

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